![molecular formula C9H6BrNO3 B1423950 Methyl 6-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-67-9](/img/structure/B1423950.png)

Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Übersicht

Beschreibung

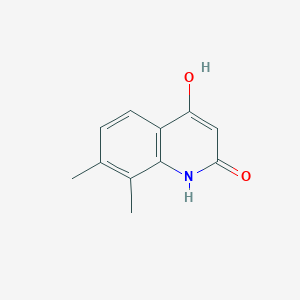

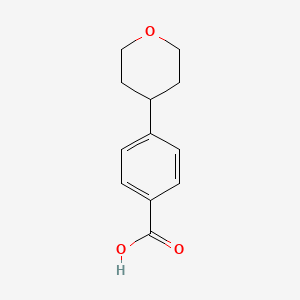

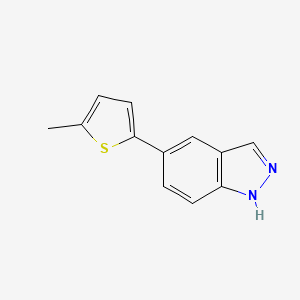

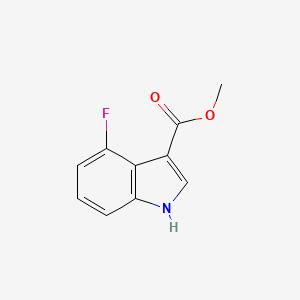

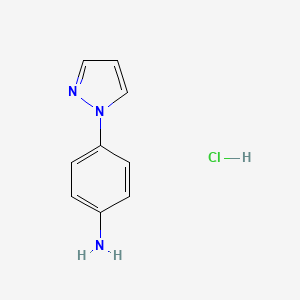

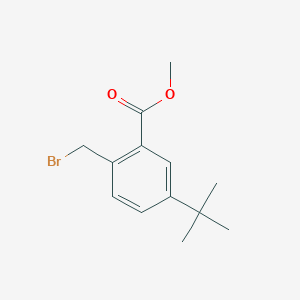

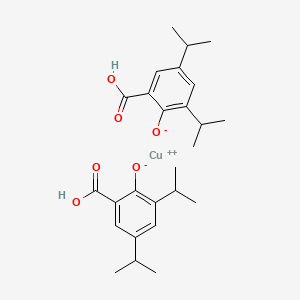

“Methyl 6-bromobenzo[d]oxazole-2-carboxylate” is a chemical compound with the CAS Number: 954239-67-9 . It has a molecular weight of 256.06 and its linear formula is C9H6BrNO3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H6BrNO3 . The compound contains 14 heavy atoms , with 9 of them being aromatic heavy atoms .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molar refractivity of 52.99 and a topological polar surface area (TPSA) of 52.33 Ų . The compound has a Log Po/w (iLOGP) of 2.52 , indicating its lipophilicity. It has a water solubility of 0.0942 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

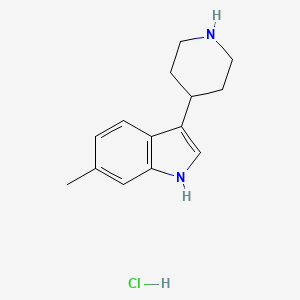

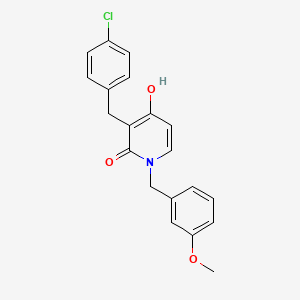

Methyl 6-bromobenzo[d]oxazole-2-carboxylate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound that demonstrates interesting chemical properties and potential applications in material science and pharmaceuticals (Pokhodylo & Obushak, 2019).

Antiproliferative Activity in Cancer Research

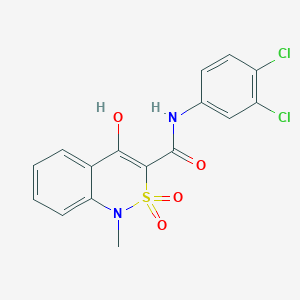

This compound is also utilized in cancer research, particularly in the design and synthesis of benzoxazole derivatives showing antiproliferative activities. These derivatives, such as BK89 and BK82, have demonstrated potential as cell-cycle blockers and inducers of apoptotic cell death in various cancer cell lines (Kuzu et al., 2022).

Crystallography and Material Science

In the field of crystallography and material science, this compound is studied for its interactions with other compounds. Research on non-covalent interactions between this compound and carboxylic acid derivatives has led to a better understanding of supramolecular assemblies and crystal packing, which are crucial in the development of new materials and pharmaceuticals (Jin et al., 2012).

Photophysical Studies

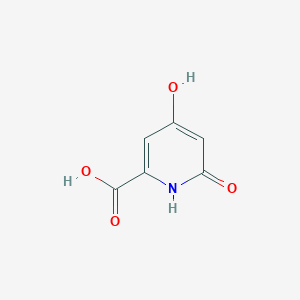

Additionally, this compound is significant in photophysical studies. Its derivatives, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have been synthesized and studied in low-temperature matrices, contributing to the understanding of photochemical processes and potential applications in photochemistry (Lopes et al., 2011).

Synthesis of Novel Herbicides

In agricultural chemistry, derivatives of this compound are explored for the synthesis of novel herbicides. Research has been conducted on the preparation of bicyclic herbicide precursors, demonstrating the potential of this compound in developing new, effective herbicides (Liepa et al., 1992).

Safety and Hazards

Wirkmechanismus

Physicochemical Properties

“Methyl 6-bromobenzo[d]oxazole-2-carboxylate” is a solid compound with a molecular weight of 256.06 . It has a high GI absorption and is BBB permeant .

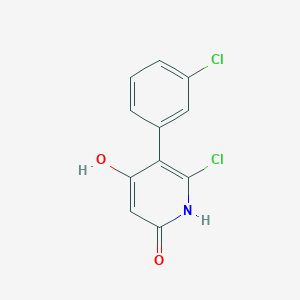

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 2.52, indicating its lipophilicity . Lipophilicity often correlates with the ability of a compound to cross cell membranes, which can impact its distribution within the body. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .

Environmental Factors

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility could affect its bioavailability and distribution within the body. It has a Log S (ESOL) of -3.43, indicating it is soluble . The storage temperature for this compound is room temperature .

Eigenschaften

IUPAC Name |

methyl 6-bromo-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLACEVLLDFPFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696263 | |

| Record name | Methyl 6-bromo-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-67-9 | |

| Record name | Methyl 6-bromo-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)